N-(2-phenylethyl)benzenecarbothioamide
Description
N-(2-Phenylethyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring linked to a carbothioamide group, which is further substituted with a 2-phenylethyl chain. Thiourea derivatives are widely studied for their electron-donating properties and ability to scavenge free radicals, making them relevant in medicinal chemistry.
Properties
Molecular Formula |
C15H15NS |
|---|---|
Molecular Weight |
241.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
JIFYJTCQMCHWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylethyl)benzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid or benzoyl chloride with phenethylamine in the presence of an alkali metal hydroxide in an aqueous solution . This method is advantageous as it avoids the use of organic solvents, making the process more environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-(2-phenylethyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The antioxidant efficacy of thiourea derivatives is highly dependent on substituents and core structural motifs. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Thiourea Derivatives
Key Findings and Trends
Electron-Donating Substituents Enhance Activity
- A8 and H10 : The benzamide series compounds with 4-hydroxyphenyl (A8) and 4-methoxyphenyl (H10) substituents exhibited the highest antioxidant activity (86.6–87.7% inhibition). The electron-donating -OH and -OCH₃ groups enhance radical scavenging by stabilizing thiyl radicals .
Heterocyclic vs. Aromatic Cores
- B3 and B4 : Piperidine (B3) and morpholine (B4) heterocycles demonstrated moderate activity (84.4–86.7% inhibition). The oxygen atom in morpholine may improve solubility and hydrogen bonding, contributing to B4’s slightly higher efficacy than B3 .
- Pyridine Derivatives : The pyridine ring in N-phenyl-2-pyridinecarbothioamide introduces a nitrogen atom, which could alter electronic properties and binding interactions compared to purely aromatic systems .
Impact of Aliphatic Chains
Polar Functional Groups
- Oxopyrrolidin Derivative: The lactam group in 2-(2-oxopyrrolidin-1-yl)benzenecarbothioamide increases polarity, which might improve aqueous solubility but reduce lipid membrane penetration compared to non-polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
